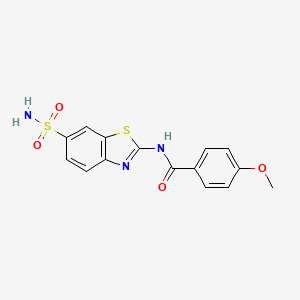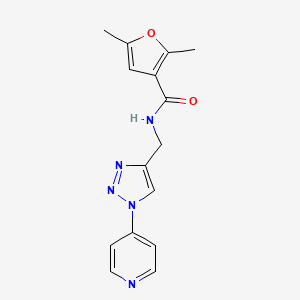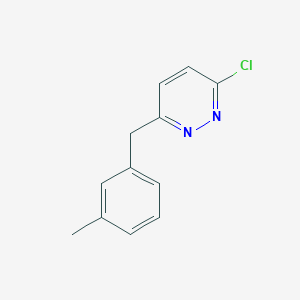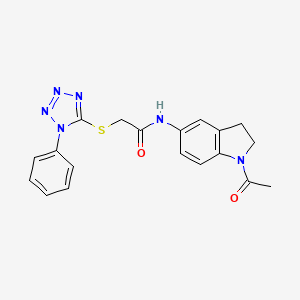
4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H13N3O4S2 . It belongs to the class of benzothiazoles, which are bicyclic compounds consisting of fused benzene and thiazole rings .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, involves various methods. These methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a bicyclic structure with fused benzene and thiazole rings .
Chemical Reactions Analysis
Benzothiazole derivatives, including “this compound”, are known to exhibit a wide range of reactivity, making them highly reactive building blocks for organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 363.411 Da, a monoisotopic mass of 363.034760 Da, and a topological polar surface area of 113 Ų .
Aplicaciones Científicas De Investigación
Liquid Crystals Development
A series of new calamitic liquid crystals with a benzothiazole core have been synthesized and characterized. These compounds, featuring terminal methoxy groups and Schiff base linkages, displayed mesomorphic properties, with an enantiotropic nematic phase present in most members of the series. This suggests potential applications in the development of liquid crystal displays and other optical devices (Ha et al., 2010).
Antimicrobial Activity
Benzamide derivatives bearing different bioactive moieties have been synthesized and evaluated for their antimicrobial efficacy in vitro. Certain compounds showed significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Priya et al., 2006).
Alzheimer's Disease Treatment
Development of 5-aroylindolyl-substituted hydroxamic acids targeting histone deacetylase 6 (HDAC6) showed potent inhibitory selectivity and neuroprotective activity. This suggests potential applications in treating Alzheimer's disease, highlighting the role of benzamide derivatives in neurodegenerative disease research (Lee et al., 2018).
Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine compound substituted with benzothiazole-derived groups demonstrated high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. Its favorable properties suggest potential applications in medical imaging and therapy (Pişkin et al., 2020).
Antidiabetic Agents
Benzamide derivatives have been explored as antihyperglycemic agents, with some compounds identified as potential drug candidates for diabetes mellitus treatment. This underscores the therapeutic potential of benzamide derivatives in metabolic disorder management (Nomura et al., 1999).
Mecanismo De Acción
Direcciones Futuras
Benzothiazole derivatives, including “4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide”, have been identified as potential anticancer agents . Their synthesis methods and biological activities are areas of ongoing research, indicating promising future directions in drug design and development .
Propiedades
IUPAC Name |
4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-22-10-4-2-9(3-5-10)14(19)18-15-17-12-7-6-11(24(16,20)21)8-13(12)23-15/h2-8H,1H3,(H2,16,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYZXGUUAHZCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917988.png)

![Methyl (E)-4-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2917990.png)
![4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2917992.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2917993.png)
![5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline](/img/structure/B2917994.png)
![1-(2-Methoxyethyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2917996.png)

![4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2917998.png)

![1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B2918002.png)


![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)